2,2,4,6-Tetramethyl-1,2,3,4-tetrahydroquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

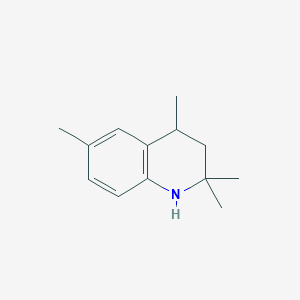

2,2,4,6-Tetramethyl-1,2,3,4-tetrahydroquinoline is an organic compound with the molecular formula C13H19N It is a derivative of quinoline, characterized by the presence of four methyl groups and a partially saturated ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of this compound with suitable reagents to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve continuous-flow synthesis techniques to ensure high yield and purity. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production .

Analyse Chemischer Reaktionen

Types of Reactions: 2,2,4,6-Tetramethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce more saturated compounds .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmacological Activities:

The compound and its derivatives have been investigated for their potential therapeutic effects. Notably:

- Cholesterol Regulation: Tetrahydroquinoline derivatives exhibit inhibitory activity against cholesteryl ester transfer protein (CETP), which is crucial for managing cholesterol levels in the body. These compounds help increase high-density lipoprotein (HDL) cholesterol while decreasing low-density lipoprotein (LDL) cholesterol, making them promising candidates for treating arteriosclerotic diseases and hyperlipidemia .

- Anticancer Properties: Research has demonstrated that 2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinoline derivatives show antiproliferative activity against various cancer cell lines. A study synthesized a library of 8-substituted tetrahydroquinolines and tested them against human cancer cells such as HeLa and HT-29. The results indicated significant activity in inhibiting cell proliferation .

- Anti-inflammatory Effects: Some derivatives possess anti-inflammatory properties that could be beneficial in treating conditions like arthritis and asthma. Their mechanism may involve modulation of specific molecular targets involved in inflammatory pathways.

Synthetic Organic Chemistry

Synthesis of Complex Molecules:

The compound serves as a valuable building block in the synthesis of various heterocyclic compounds. Its structural features allow for:

- C-H Activation Reactions: Recent advancements in synthetic methodologies highlight the use of copper-mediated C-H activation to synthesize substituted tetrahydroquinolines. This approach enables the formation of complex nitrogen-containing heterocycles without the need for halogenated starting materials .

- Diastereoselective Synthesis: The compound has been utilized in highly diastereoselective reactions to produce tetrahydroquinoline derivatives with high yields and selectivity. Such methodologies are crucial for developing new pharmaceuticals with improved efficacy and reduced side effects .

Material Science

Industrial Applications:

In addition to its medicinal uses, this compound is applied in material science:

- Antioxidants and Stabilizers: The compound is utilized in the production of antioxidants and stabilizers for rubber and plastics. Its ability to scavenge free radicals helps enhance the durability and longevity of these materials.

Case Studies

Wirkmechanismus

The mechanism by which 2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinoline exerts its effects involves interactions with molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and apoptosis.

Pathways Involved: It can modulate antioxidant defense systems, enhance chaperone activity, and suppress apoptotic pathways.

Vergleich Mit ähnlichen Verbindungen

- 2,2,4,7-Tetramethyl-1,2,3,4-tetrahydroquinoline

- 2,2,6,6-Tetramethylpiperidine

- 2,2,6,6-Tetramethylheptane-3,5-dione

Comparison: Compared to these similar compounds, 2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinoline is unique due to its specific substitution pattern and partially saturated ring structure.

Biologische Aktivität

2,2,4,6-Tetramethyl-1,2,3,4-tetrahydroquinoline (TMTHQ) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C14H19N

- Molecular Weight : 217.31 g/mol

- Structure : TMTHQ features a quinoline core with multiple methyl substitutions that enhance its lipophilicity and biological activity.

Antioxidant Activity

TMTHQ has been identified as a potent antioxidant. Studies indicate that it can scavenge free radicals and reduce oxidative stress in various biological systems. This property is particularly relevant in preventing cellular damage associated with chronic diseases.

Anticancer Properties

Recent research highlights TMTHQ's potential in cancer therapy:

- Mechanism of Action : TMTHQ exhibits cytotoxic effects against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation. It has been shown to interfere with the NF-κB signaling pathway, which is crucial for cancer cell survival.

- Case Study : In vitro studies demonstrated that TMTHQ derivatives significantly inhibited the growth of human cancer cell lines such as MDA-MB-231 (breast cancer) and PC-3 (prostate cancer) with IC50 values ranging from 10 to 30 µM .

Anti-inflammatory Effects

TMTHQ has shown promise in modulating inflammatory responses:

- Mechanism : It inhibits pro-inflammatory cytokines and enzymes like COX-2 and iNOS, which are often upregulated in inflammatory conditions.

- Research Findings : In models of acute inflammation, TMTHQ reduced edema and inflammatory markers significantly compared to control groups .

Comparative Biological Activity Table

| Compound | Antioxidant Activity | Anticancer Activity (IC50) | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | High | 10–30 µM | Significant reduction |

| 8-Hydroxyquinoline | Moderate | 20–40 µM | Moderate |

| 2-Methylquinoline | Low | >50 µM | Minimal |

The biological activities of TMTHQ can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : TMTHQ acts as an inhibitor of several kinases involved in cancer progression and inflammation.

- Gene Expression Modulation : It influences the expression of genes related to apoptosis and cell cycle regulation.

Research Findings

- A study demonstrated that TMTHQ derivatives showed a significant inhibition of LPS-induced NF-κB transcriptional activity, highlighting their potential in treating inflammatory diseases .

- Another investigation found that TMTHQ exhibited high antioxidant capacity comparable to established antioxidants like ascorbic acid .

Eigenschaften

IUPAC Name |

2,2,4,6-tetramethyl-3,4-dihydro-1H-quinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-9-5-6-12-11(7-9)10(2)8-13(3,4)14-12/h5-7,10,14H,8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEQCFTHAGHLACO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(NC2=C1C=C(C=C2)C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.